

Cyclofenil Diphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Cyclofenil diphenol	
Cat. No.:	B1201950	Get Quote

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenil diphenol, a non-steroidal selective estrogen receptor modulator (SERM), has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of **cyclofenil diphenol**, focusing on its chemical and physical properties, mechanism of action, and relevant experimental methodologies. Detailed information is presented to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their understanding and potential application of this compound.

Chemical and Physical Properties

Cyclofenil diphenol, with the CAS number 5189-40-2, is chemically known as 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol.[1][2] It is the diphenol metabolite of the drug cyclofenil. The fundamental physicochemical properties of **cyclofenil diphenol** are summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, are more readily available for its diacetate precursor, cyclofenil (CAS 2624-43-3), and are included here for reference. Researchers should consider the potential for variation between the diphenol and its diacetate ester in experimental design.



Property	Value	Source	
CAS Number	5189-40-2	[1][3]	
Molecular Formula	C19H20O2	[1][2][3]	
Molecular Weight	280.36 g/mol	[4]	
IUPAC Name	4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol	[1][2][3]	
Melting Point	135-136 °C (for Cyclofenil diacetate)	[5]	
Boiling Point	509 °C at 760 mmHg (for Cyclofenil diacetate)	[5]	
Soluble in DMSO.[6] Solubility in other organic solvents such as ethanol, methanol, acetone, and chloroform has been Solubility noted for similar phenolic compounds but requires specific experimental determination for cyclofenil diphenol.			
LogP	5.30 (for Cyclofenil diacetate)	[5]	

Mechanism of Action and Signaling Pathway

Cyclofenil diphenol functions as a selective estrogen receptor modulator (SERM), exhibiting differential agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner.[7][8] It displays a notable preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[3][9]

Upon binding to the ligand-binding domain of the estrogen receptor, **cyclofenil diphenol** can induce conformational changes that affect the recruitment of co-regulator proteins, leading to either activation or repression of gene transcription. As an antagonist, it can inhibit the recruitment of coactivators, thereby blocking estrogen-dependent signaling pathways.[10]



Below is a diagram illustrating the generalized signaling pathway of **cyclofenil diphenol** as a SERM.

Caption: Generalized signaling pathway of Cyclofenil Diphenol as a SERM.

Biological Activity

The biological activity of **cyclofenil diphenol** is primarily characterized by its interaction with estrogen receptors. Quantitative data from in vitro studies have demonstrated its binding affinities for both $ER\alpha$ and $ER\beta$.

Target	Assay Type	Value	Source
Estrogen Receptor β (ER β)	Competitive Binding Assay	IC₅o: 67-500 nM	[3]
Estrogen Receptor α (ERα)	Competitive Binding Assay	IC50: 1000-3162 nM	[3]
Dengue Virus Replication	Cell-based Assay	EC50: 1.62 μM	[11]

Experimental Protocols Synthesis of Cyclofenil Diphenol via McMurry Reaction

The McMurry reaction provides a robust method for the synthesis of alkenes from two ketone or aldehyde molecules, which can be adapted for the synthesis of **cyclofenil diphenol**. The general workflow is depicted below.

Caption: Workflow for the synthesis of **Cyclofenil Diphenol**.

Detailed Methodology:

A typical experimental procedure for a McMurry coupling reaction is as follows. Note that specific quantities and reaction times may require optimization.

 Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked roundbottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or



nitrogen), suspend titanium(III) chloride in anhydrous tetrahydrofuran (THF). Cool the mixture in an ice bath.

- Reduction of Titanium: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple, to the titanium suspension. The color of the mixture will typically change, indicating the formation of the low-valent titanium species. After the addition is complete, the mixture is often stirred at room temperature or gently refluxed for a period to ensure complete formation of the active reagent.[12][13]
- Coupling Reaction: To the prepared low-valent titanium reagent, add a solution of 4,4'dihydroxybenzophenone and cyclohexanone in anhydrous THF dropwise.
- Reflux: After the addition of the carbonyl compounds, heat the reaction mixture to reflux for several hours to drive the coupling and deoxygenation steps. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by slow addition of an aqueous solution (e.g., aqueous potassium carbonate or dilute hydrochloric acid).
- Extraction and Purification: Filter the mixture to remove titanium salts. Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure cyclofenil diphenol.

Estrogen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the in vitro binding affinity of **cyclofenil diphenol** to estrogen receptors.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Cyclofenil diphenol | C19H20O2 | CID 21260 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Cyclofenil diphenol | 5189-40-2 [smolecule.com]
- 4. Cyclofenil | 2624-43-3 [chemicalbook.com]
- 5. Cyclofenil | lookchem [lookchem.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclofenil Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. McMurry reaction Wikipedia [en.wikipedia.org]
- 13. Recent advances of carbonyl olefination via McMurry coupling reaction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclofenil Diphenol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201950#cyclofenil-diphenol-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com